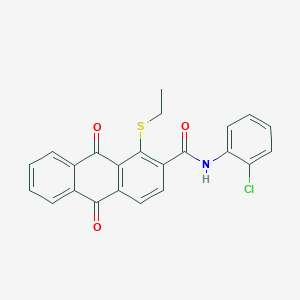![molecular formula C23H23N5O2S B15006624 1-(morpholin-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B15006624.png)
1-(morpholin-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(MORPHOLIN-4-YL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a triazinoindole core, and a phenylethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(MORPHOLIN-4-YL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. A possible synthetic route might include:
- Formation of the triazinoindole core through cyclization reactions.
- Introduction of the phenylethyl group via Friedel-Crafts alkylation.
- Attachment of the morpholine ring through nucleophilic substitution.
- Final coupling of the sulfanyl group to complete the molecule.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(MORPHOLIN-4-YL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazinoindole core can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazinoindole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-(MORPHOLIN-4-YL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(MORPHOLIN-4-YL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE: Unique due to its specific combination of functional groups.
Other Triazinoindole Derivatives: May share some biological activities but differ in their pharmacokinetic properties.
Morpholine-Containing Compounds: Often used in medicinal chemistry for their ability to enhance solubility and bioavailability.
Uniqueness
The uniqueness of 1-(MORPHOLIN-4-YL)-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H23N5O2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H23N5O2S/c29-20(27-12-14-30-15-13-27)16-31-23-24-22-21(25-26-23)18-8-4-5-9-19(18)28(22)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2 |
InChI Key |
ZNYOWJOUGIHUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B15006545.png)
![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
![N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15006564.png)
![7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B15006586.png)
![3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide](/img/structure/B15006592.png)
![6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006610.png)
![3-(4-Hydroxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B15006616.png)
![4-thia-1-azatetracyclo[8.8.0.02,7.011,16]octadeca-2(7),11,13,15-tetraene-6,8-dione](/img/structure/B15006621.png)
![14-Ethyl-10-hydroxy-5-oxido-4,9-dioxa-3,8,10,13,15-pentaza-5-azoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,11,13-hexaene](/img/structure/B15006628.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15006634.png)
![(2,4-Dimethoxy-3-methyl-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15006635.png)
